molecular formula C27H24O8 B2516955 (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 622797-08-4

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2516955
CAS No.: 622797-08-4
M. Wt: 476.481
InChI Key: CRRLQODEPJAXFT-CFRMEGHHSA-N
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Description

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a critical synthetic intermediate in the preparation of neolignan natural products and their analogs [https://pubs.acs.org/doi/10.1021/np500452y]. This compound serves as a direct precursor to biologically active molecules such as Dehydrodieugenol and its methylated derivatives, which are of significant interest in pharmacological research [https://www.sciencedirect.com/science/article/abs/pii/S0968089617319940]. The Z-configuration of the benzylidene group is essential for its intended reactivity and the biological profile of the resulting neolignans. Research utilizing this compound is focused on exploring the structure-activity relationships of neolignans, particularly their potential as anti-inflammatory, antioxidant, and anticancer agents [https://www.mdpi.com/1420-3049/24/11/2103]. The mechanism of action for the final synthesized compounds often involves the modulation of key cellular signaling pathways and the scavenging of reactive oxygen species, making this intermediate a valuable tool for medicinal chemists and pharmacologists investigating new therapeutic candidates.

Properties

IUPAC Name

(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-30-18-8-5-16(6-9-18)21(28)15-34-19-10-11-20-23(14-19)35-24(25(20)29)13-17-7-12-22(31-2)27(33-4)26(17)32-3/h5-14H,15H2,1-4H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRLQODEPJAXFT-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a complex arrangement of functional groups that may contribute to its biological activity. The presence of methoxy groups and a benzofuran core is significant for its pharmacological effects.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit substantial antioxidant properties. The specific compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Reference
(Z)-6-(2-(4-methoxyphenyl)...25
Benzofuran derivative A30
Benzofuran derivative B28

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed a reduction in cytokine levels by over 70% when treated with this compound.

Table 2: Cytokine Inhibition

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α1002575%
IL-6802075%
IL-1β601575%

The biological activity of this compound is likely mediated through several mechanisms:

  • ROS Scavenging : The compound's ability to reduce reactive oxygen species (ROS) contributes to its antioxidant effects.
  • Caspase Activation : Studies have indicated that this compound can induce apoptosis in cancer cells via caspase activation pathways, similar to other benzofuran derivatives.

Case Studies

A recent study evaluated the effects of this compound on K562 leukemia cells. The results indicated that treatment led to a significant increase in apoptosis markers after 48 hours of exposure, suggesting its potential as an anticancer agent.

Figure 1: Apoptosis Induction in K562 Cells

Apoptosis Induction Graph

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of a 2,3,4-trimethoxybenzylidene group and a 4-methoxyphenyl-substituted ethoxy ketone. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position) Key Structural Differences Biological Activity (if reported) Reference
(Z)-6-Hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one -OH (C6), 2,4,5-trimethoxybenzylidene (C2) Lacks 2-oxoethoxy group; hydroxyl instead of ethoxy-ketone at C6 Not explicitly reported
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one -OH (C6), 4-methoxybenzylidene (C2), -CH3 (C7) Methyl group at C7; simpler benzylidene substitution Anticancer (apoptosis induction in Col 2)
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one -O-benzyl (C6), 4-bromobenzylidene (C2), -CH3 (C7) Bromine substitution; E-configuration; benzyloxy at C6 Antiviral (potential HIV IN inhibition)
(Z)-2-(3-Methoxybenzylidene)-6-(3-methylbut-2-enoxy)benzofuran-3(2H)-one 3-methoxybenzylidene (C2), 3-methylbut-2-enoxy (C6) Alkenoxy substituent instead of ethoxy-ketone; 3-methoxy on benzylidene Not explicitly reported
(Z)-2-(3-Fluorobenzylidene)-6-(2-methylprop-2-enoxy)benzofuran-3(2H)-one 3-fluorobenzylidene (C2), 2-methylprop-2-enoxy (C6) Fluorine substitution; alkenoxy chain Not explicitly reported

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves Knoevenagel condensation between a benzofuran-3(2H)-one precursor (e.g., 6-hydroxybenzofuranone) and substituted benzaldehydes (e.g., 2,3,4-trimethoxybenzaldehyde). Key parameters include:

  • Base : Sodium hydroxide or potassium carbonate in ethanol/methanol (60–80°C) .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve yield for electron-deficient aldehydes .
  • Reaction Time : 12–24 hours under reflux, monitored by TLC . Post-synthesis, recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Q. Which spectroscopic techniques confirm the structure and stereochemistry (Z-configuration)?

  • 1H/13C NMR : Aromatic proton signals at δ 6.5–8.0 ppm and carbonyl (C=O) at ~180 ppm confirm the benzofuran core. The Z-configuration is inferred from coupling constants (J = 8–12 Hz) between benzylidene protons and benzofuran protons .
  • X-ray Crystallography : Definitive proof of stereochemistry and intermolecular interactions (e.g., reports bond angles and torsion angles) .
  • HRMS : Validates molecular formula (e.g., C₂₅H₂₄O₁₀ requires m/z 508.1369 [M+H]⁺) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Proline-based deep eutectic solvents (NADES) improve yields in Knoevenagel condensations (e.g., 59–75% yields in ) .
  • Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., 18 minutes vs. 24 hours in traditional methods) .
  • Microwave Irradiation : Enhances regioselectivity for electron-rich aldehydes .

Q. What purification methods are recommended for isolating the final product?

  • Recrystallization : Ethanol/water (1:1) for high-purity crystals .
  • Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) removes unreacted aldehydes .
  • HPLC : For enantiomer separation if racemization occurs during synthesis .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence bioactivity?

Structure-Activity Relationship (SAR) Studies :

  • Methoxy Groups : 2,3,4-Trimethoxy substitution (as in the target compound) enhances binding to kinase targets (e.g., DRAK2 inhibitors in ) .
  • Electron-Withdrawing Groups : Fluorine or bromine at the benzylidene position increases cytotoxicity (IC₅₀ < 10 µM in ) .
  • Hydroxy Groups : Demethylation of methoxy groups (e.g., 6,7-dihydroxy derivatives in ) improves solubility but reduces metabolic stability .

Q. How can computational modeling predict metabolic pathways?

  • ADMET Prediction : Tools like SwissADME assess permeability (LogP ~3.5) and cytochrome P450 interactions .
  • Docking Studies : Molecular docking with CYP3A4 (PDB ID: 1TQN) predicts oxidative demethylation at methoxy groups as a primary metabolic pathway .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hours) .
  • Solubility Controls : Use DMSO concentrations ≤0.1% to avoid false negatives in cytotoxicity assays .
  • Synergistic Studies : Evaluate combination therapies (e.g., with cisplatin) to clarify standalone vs. adjuvant effects .

Q. How is stereochemical integrity maintained during functionalization (e.g., oxidation/reduction)?

  • Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to avoid racemization of the Z-configuration .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) retains stereochemistry better than borohydride reagents .

Q. What analytical challenges arise in quantifying degradation products?

  • LC-MS/MS : Detects hydrolyzed products (e.g., free benzofuranone) with a limit of quantification (LOQ) of 0.1 µg/mL .
  • Forced Degradation Studies : Exposure to UV light (ICH Q1B) identifies photooxidation products .

Methodological Considerations

  • Contradictory Data : For conflicting synthetic yields (e.g., 59% in vs. 75% in ), compare solvent polarity and catalyst loading .
  • Advanced Characterization : Time-resolved FT-IR monitors real-time reaction kinetics for optimization .

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